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Compound of Interest

Compound Name:
2-Methoxy-4-methylquinoline-7-

carbaldehyde

CAS No.: 89446-54-8

Cat. No.: B11901763

Get Quote

Executive Summary: The Strategic Divergence
In the architecture of quinoline-based drug discovery, 2-chloroquinoline-7-carbaldehyde (2-Cl-

Q7C) and 2-methoxyquinoline-7-carbaldehyde (2-OMe-Q7C) represent two distinct tactical

entry points. While they share the C7-formyl handle for side-chain elaboration, their C2-

substituents dictate fundamentally different reactivity profiles.

2-Chloroquinoline-7-carbaldehyde: A dual-electrophile. The C2-chloride is a "hot" leaving

group activated by the adjacent ring nitrogen, enabling rapid SNAr diversifications. It is the

preferred scaffold for divergent library synthesis where the quinoline core must be

functionalized.

2-Methoxyquinoline-7-carbaldehyde: A mono-electrophile. The C2-methoxy group acts as a

robust blocking group that electronically stabilizes the ring system. It is the preferred scaffold

when the quinoline core is fixed, and chemoselective modification of the aldehyde is required

without competing core reactions.
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Electronic Profile & Theoretical Reactivity
The reactivity difference is governed by the electronic communication between the C2

substituent and the C7 aldehyde through the conjugated quinoline π-system.

Electronic Effects Analysis
Feature 2-Chloro Substituent 2-Methoxy Substituent

Inductive Effect
Strong Electron Withdrawing (-

I)

Moderate Electron

Withdrawing (-I)

Resonance Effect Weak Electron Donating (+R) Strong Electron Donating (+R)

Net Ring Effect
Deactivating: Lowers LUMO

energy.

Activating: Raises HOMO

energy.

C7-Aldehyde Character

Hyper-Electrophilic: The

electron-deficient ring amplifies

the partial positive charge on

the carbonyl carbon.

Stabilized: Electron donation

from OMe reduces carbonyl

electrophilicity.

C2-Susceptibility High (SNAr active)
Low (SNAr inert under mild

conditions)

Mechanistic Visualization
The following diagram illustrates the divergent reaction pathways dictated by the C2

substituent.
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Figure 1: Divergent reactivity workflows. The 2-chloro derivative opens pathways for core

modification, whereas the 2-methoxy derivative enforces stability.

Comparative Reactivity Guide
Nucleophilic Aromatic Substitution (SNAr)
This is the primary differentiator. The C2 position in quinolines is activated for nucleophilic

attack due to the electron-withdrawing nitrogen atom (analogous to the 2-position in pyridine).

2-Chloro: Reacts readily with amines, thiols, and alkoxides.[1] The reaction is often

autocatalytic or acid-catalyzed.

Mechanism: Addition-Elimination. The intermediate Meisenheimer-like complex is

stabilized by the ring nitrogen.
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Utility: Ideal for introducing solubility-enhancing groups (e.g., morpholine, piperazine) early

in the synthesis.

2-Methoxy: Generally inert to SNAr under standard conditions (refluxing ethanol/DMF).

Utility: Acts as a protecting group. It prevents polymerization or side reactions at C2 while

manipulating the C7 aldehyde.

Aldehyde Condensation (Knoevenagel / Schiff Base)
Both compounds undergo condensation reactions at the C7 aldehyde, but the kinetics differ.

2-Chloro: The electron-deficient ring makes the C7 aldehyde highly reactive.

Pros: Fast reaction times; high yields with weak nucleophiles (e.g., anilines).

Cons: Higher risk of side reactions (e.g., bis-addition) or instability of the product.

2-Methoxy: The electron-rich ring (via resonance) stabilizes the C7 aldehyde.

Pros: Higher stability of the starting material; cleaner reaction profiles with highly reactive

nucleophiles (e.g., hydrazine).

Cons: May require forcing conditions (higher temp, Lewis acid catalyst) for condensation

with sterically hindered amines.

Metal-Catalyzed Cross-Coupling
2-Chloro: Excellent substrate for Suzuki-Miyaura (C-C bond) or Buchwald-Hartwig (C-N

bond) couplings. The C-Cl bond is reactive toward oxidative addition by Pd(0).

2-Methoxy: Typically inert to Pd(0) oxidative addition unless activated via C-O bond cleavage

(e.g., using Ni-catalysis or conversion to triflate), which adds synthetic steps.

Experimental Protocols
Protocol A: SNAr Functionalization of 2-
Chloroquinoline-7-carbaldehyde
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Use this protocol to replace the C2-Cl with an amine nucleophile.

Reagents: 2-Chloroquinoline-7-carbaldehyde (1.0 eq), Morpholine (1.2 eq), K₂CO₃ (2.0 eq),

DMF (anhydrous).

Setup: Charge a round-bottom flask with 2-chloroquinoline-7-carbaldehyde (1.0 mmol) and

anhydrous DMF (5 mL).

Addition: Add K₂CO₃ (2.0 mmol) followed by morpholine (1.2 mmol).

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Mobile phase: 30%

EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, replaced by a more polar

fluorescent spot (Rf ~0.4).

Workup: Pour the reaction mixture into ice-water (20 mL). The product usually precipitates.

Filter, wash with water, and dry.[2] If no precipitate forms, extract with EtOAc (3x), wash with

brine, and concentrate.

Validation: 1H NMR will show the disappearance of the C2-Cl signal and the appearance of

morpholine methylene protons (3.6–3.8 ppm).

Protocol B: Chemoselective Knoevenagel Condensation
(2-Methoxy Variant)
Use this protocol to functionalize the aldehyde while keeping the quinoline core intact.

Reagents: 2-Methoxyquinoline-7-carbaldehyde (1.0 eq), Malononitrile (1.1 eq), Piperidine (cat.,

0.1 eq), Ethanol.

Setup: Dissolve 2-methoxyquinoline-7-carbaldehyde (1.0 mmol) in Ethanol (10 mL).

Addition: Add Malononitrile (1.1 mmol) and 2 drops of piperidine.

Reaction: Stir at Room Temperature for 2 hours. If precipitation does not occur, heat to reflux

for 30 mins.

Observation: The formation of a solid precipitate indicates the condensation product.
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Workup: Cool to 0°C, filter the solid, and wash with cold ethanol.

Why this works: The 2-OMe group ensures that the piperidine (a secondary amine) acts only

as a base/catalyst and does not attack the C2 position via SNAr, which would be a risk with

the 2-chloro derivative.

Data Comparison Table
Parameter

2-Chloroquinoline-7-
carbaldehyde

2-Methoxyquinoline-7-
carbaldehyde

CAS Number 154256-34-9 (Analogous) N/A (Rare)

Molecular Weight ~191.61 ~187.19

C2 Reactivity High (Leaving Group)
Low (Stable / Protecting

Group)

Aldehyde Electrophilicity High Moderate

Solubility (Organic) Good (DCM, EtOAc) Good (DCM, EtOAc)

Storage Stability
Moderate (Protect from

moisture)
High (Stable solid)

Primary Application
Scaffold for library generation

(Diversity)

Targeted probe synthesis

(Selectivity)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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